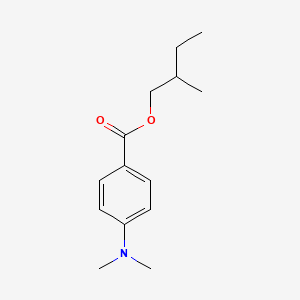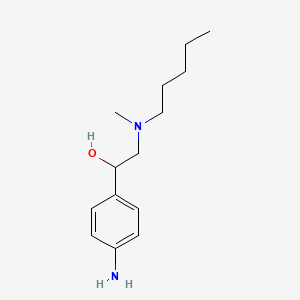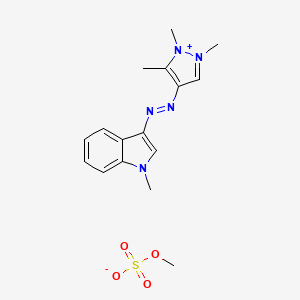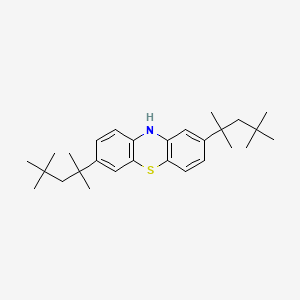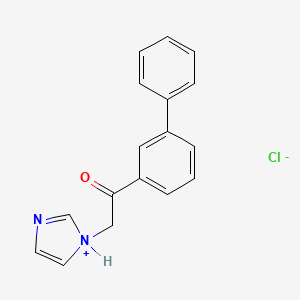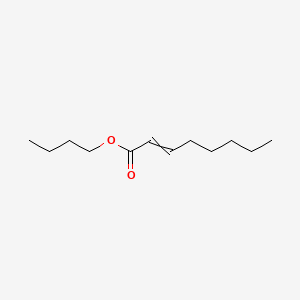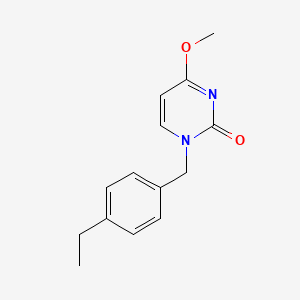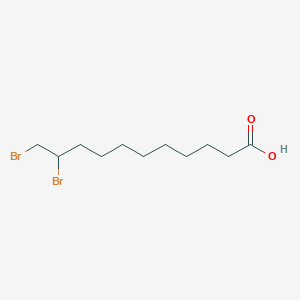
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is an organic compound with the molecular formula C12H18O3. It is a derivative of butenoic acid and features a cyclohexyl group attached to the butenoate moiety. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate typically involves the esterification of (E)-4-cyclohexyl-4-oxobut-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (E)-4-cyclohexyl-4-oxobut-2-enoic acid.
Reduction: Formation of (E)-Methyl 4-cyclohexyl-4-hydroxybut-2-enoate.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar but more complex structure, used in anticancer research.
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar cyclohexyl group.
Uniqueness
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is unique due to its combination of a cyclohexyl group and an ester moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
methyl (E)-4-cyclohexyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ |
InChI-Schlüssel |
KCWWYIWRHMLBOX-BQYQJAHWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)C1CCCCC1 |
Kanonische SMILES |
COC(=O)C=CC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


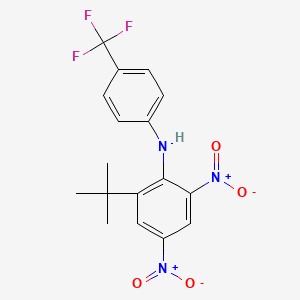
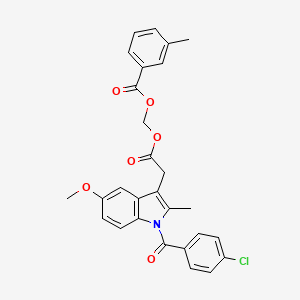
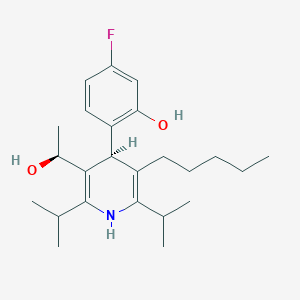


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
